molecular formula C11H8F9NO4 B13787939 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione CAS No. 852527-43-6

1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B13787939
CAS No.: 852527-43-6
M. Wt: 389.17 g/mol
InChI Key: LNFNFGXVSPNQIW-UHFFFAOYSA-N
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Description

1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione core and a nonafluoroheptanoyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Nucleophilic substitution: The nonafluoroheptanoyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine-2,5-dione.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary amines or thiols, typically in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted pyrrolidine-2,5-dione derivatives.

    Hydrolysis: Nonafluoroheptanoic acid and pyrrolidine-2,5-dione.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the development of advanced materials with unique surface properties, such as hydrophobic coatings and lubricants.

Mechanism of Action

The mechanism of action of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nonafluoroheptanoyl group imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine-2,5-dione core may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: Shares the nonafluoroheptanoyl group but lacks the pyrrolidine-2,5-dione core.

    1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride: Another fluorinated compound with different functional groups and applications.

    2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Contains a similar fluorinated chain but with an epoxide functional group.

Uniqueness

1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the highly fluorinated nonafluoroheptanoyl group and the pyrrolidine-2,5-dione core. This combination imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it valuable for specialized applications in various fields.

Properties

CAS No.

852527-43-6

Molecular Formula

C11H8F9NO4

Molecular Weight

389.17 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate

InChI

InChI=1S/C11H8F9NO4/c12-8(13,9(14,15)10(16,17)11(18,19)20)4-3-7(24)25-21-5(22)1-2-6(21)23/h1-4H2

InChI Key

LNFNFGXVSPNQIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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